molecular formula C19H20Cl2N2O3S B11512508 2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide

2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B11512508
M. Wt: 427.3 g/mol
InChI Key: RERPSZLGMDKZOM-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that features an indole moiety, a sulfonamide group, and various substituents. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The sulfonamide group is introduced through the reaction of the indole derivative with sulfonyl chlorides in the presence of a base, such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide is unique due to its combination of an indole moiety, a sulfonamide group, and various substituents. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H20Cl2N2O3S

Molecular Weight

427.3 g/mol

IUPAC Name

2,5-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H20Cl2N2O3S/c1-11-4-5-17-14(8-11)13(12(2)23-17)6-7-22-27(24,25)19-10-15(20)18(26-3)9-16(19)21/h4-5,8-10,22-23H,6-7H2,1-3H3

InChI Key

RERPSZLGMDKZOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)Cl)OC)Cl)C

Origin of Product

United States

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